(1-Isopropylpiperidin-4-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals
(1-Isopropylpiperidin-4-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
(1-Isopropylpiperidin-4-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core N-substituted with an isopropyl group and a primary alcohol at the 4-position, presents a versatile scaffold for the synthesis of a diverse range of compounds. The tertiary amine imparts basicity and potential for salt formation, influencing pharmacokinetic properties such as solubility and membrane permeability. The primary alcohol offers a handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of (1-isopropylpiperidin-4-yl)methanol, tailored for researchers and scientists in the field of drug development.
Physicochemical and Basic Properties
The physicochemical properties of (1-isopropylpiperidin-4-yl)methanol are crucial for its handling, reaction setup, and its behavior in biological systems. While extensive experimental data is not widely published, a combination of information from commercial suppliers and computational predictions provides a solid foundation for its use.
Table 1: Physicochemical Properties of (1-Isopropylpiperidin-4-yl)methanol
| Property | Value | Source |
| CAS Number | 280774-03-0 | [1][2] |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.25 g/mol | [1] |
| Appearance | Solid, Off-white to light yellow oil | [3] |
| Boiling Point | 223.2 ± 13.0 °C (Predicted) | [3] |
| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.94 ± 0.10 (Predicted) | [3] |
| LogP | 1.1 (Predicted) | [4] |
The basicity of the tertiary amine in the piperidine ring is a key characteristic. The predicted pKa of approximately 14.94 suggests that this compound will be protonated at physiological pH, a factor that significantly influences its solubility in aqueous media and its interactions with biological targets.[3]
Synthesis of (1-Isopropylpiperidin-4-yl)methanol
The most direct and widely employed method for the synthesis of (1-isopropylpiperidin-4-yl)methanol is the reductive amination of 4-piperidinemethanol with acetone. This reaction proceeds in two main stages: the formation of an iminium ion intermediate, followed by its reduction to the corresponding tertiary amine.
Reaction Scheme
Caption: General scheme for the synthesis of (1-Isopropylpiperidin-4-yl)methanol via reductive amination.
Causality in Experimental Choices
The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[5][6] It is mild enough to not reduce the starting ketone (acetone) but is highly effective at reducing the intermediate iminium ion.[7][8] This selectivity minimizes side reactions and simplifies purification. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly in protic solvents like methanol, as it is stable at mildly acidic pH, which can be optimal for iminium ion formation.[5][7]
-
Solvent: Dichloromethane (DCM) or other chlorinated solvents are frequently used with NaBH(OAc)₃ as it is sensitive to water and less compatible with methanol.[5] When using NaBH₃CN or NaBH₄, methanol is a suitable solvent.[5]
-
pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by the addition of a small amount of acetic acid.[8] This protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.[6][8]
Materials:
-
4-Piperidinemethanol (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidinemethanol and anhydrous dichloromethane.
-
Add acetone to the solution and stir for 10-15 minutes at room temperature.
-
Optional: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the reducing agent suspension to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure (1-isopropylpiperidin-4-yl)methanol.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra, this section provides predicted ¹H and ¹³C NMR data. These predictions are generated using computational algorithms and serve as a guide for the characterization of the synthesized compound.[9][10][11][12]
Predicted ¹H NMR Spectrum
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | d | 2H | -CH₂OH |
| ~2.85 | d | 2H | Piperidine H2, H6 (axial) |
| ~2.70 | sept | 1H | -CH(CH₃)₂ |
| ~2.10 | t | 2H | Piperidine H2, H6 (equatorial) |
| ~1.70 | m | 1H | Piperidine H4 |
| ~1.60 | d | 2H | Piperidine H3, H5 (axial) |
| ~1.25 | q | 2H | Piperidine H3, H5 (equatorial) |
| ~1.00 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectrum
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~68.0 | -CH₂OH |
| ~55.0 | -CH(CH₃)₂ |
| ~53.0 | Piperidine C2, C6 |
| ~40.0 | Piperidine C4 |
| ~30.0 | Piperidine C3, C5 |
| ~18.5 | -CH(CH₃)₂ |
Mass Spectrometry
For mass spectrometry, the expected molecular ion peak [M+H]⁺ would be observed at m/z 158.15.[4]
Applications in Drug Discovery
The (1-isopropylpiperidin-4-yl)methanol scaffold is a valuable building block in the synthesis of novel therapeutic agents. The piperidine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties. The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, while the hydroxymethyl group provides a point for further chemical elaboration to explore structure-activity relationships (SAR). While specific examples of its incorporation into named drug candidates are not readily found in public literature, its commercial availability from numerous suppliers of screening compounds and building blocks underscores its utility in discovery campaigns.[1][2]
Safety and Handling
(1-Isopropylpiperidin-4-yl)methanol should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed.
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention. For detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.
Conclusion
(1-Isopropylpiperidin-4-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and well-understood process. This technical guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in its effective utilization in their synthetic and drug discovery endeavors. The combination of its structural features makes it an attractive scaffold for the development of novel therapeutics.
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